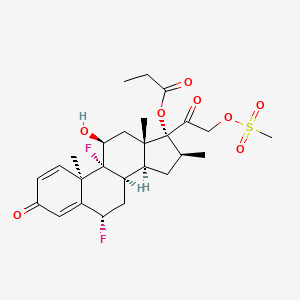
Salsoloside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salsoloside C is a triterpene glycoside isolated from the epigeal part of the plant Salsola micranthera Botsch. It has been assigned the structure of oleanolic acid 28-0-β-D-glucopyranoside 3-0-[0-β-D-xylopyranosyl-(1 → 4)-β-D-glucuropyranoside] . This compound is part of a broader class of natural products known for their diverse biological activities.
Vorbereitungsmethoden
Salsoloside C is typically isolated from natural sources, specifically from the Salsola micranthera plant. The isolation process involves chemical transformations and physicochemical measurements to confirm its structure . The detailed synthetic routes and industrial production methods for this compound are not extensively documented, as it is primarily obtained through natural extraction.
Analyse Chemischer Reaktionen
Salsoloside C undergoes various chemical reactions, including hydrolysis and methylation. For instance, hydrolysis with sulfuric acid can break down the glycosidic bonds, releasing the sugar moieties . Methylation using dimethyl sulfoxide and sodium hydride can produce permethylated derivatives . These reactions help in understanding the structural components and functional groups of this compound.
Wissenschaftliche Forschungsanwendungen
Salsoloside C has been studied for its potential biological activities. It is known to exhibit antibacterial and anti-biofilm activities . The compound has also been investigated for its hepatoprotective effects against chemically induced liver damage . These properties make this compound a valuable compound in medicinal chemistry and pharmacology.
Wirkmechanismus
The mechanism of action of Salsoloside C involves its interaction with various molecular targets. As a triterpene glycoside, it is believed to exert its effects through modulation of cellular pathways and inhibition of microbial growth . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in inflammation and microbial defense.
Vergleich Mit ähnlichen Verbindungen
Salsoloside C is similar to other triterpene glycosides such as Salsoloside D and Salsoloside E. These compounds share a common oleanolic acid backbone but differ in their sugar moieties and glycosidic linkages . This compound is unique due to its specific glycosidic structure, which contributes to its distinct biological activities.
Eigenschaften
Molekularformel |
C47H74O18 |
|---|---|
Molekulargewicht |
927.1 g/mol |
IUPAC-Name |
(2S,3S,4R,5R,6R)-6-[[(3R,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24+,25?,26?,27+,28-,29+,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 |
InChI-Schlüssel |
SVZYIOROKNINRX-XUXNMTTRSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




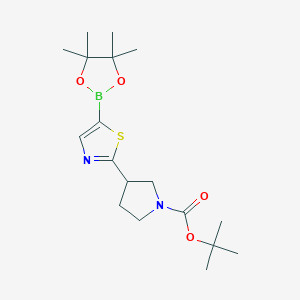


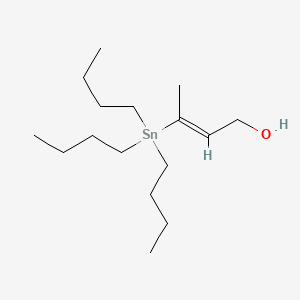
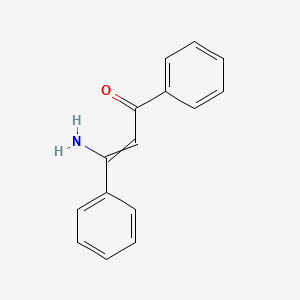

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B14086814.png)
![1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086817.png)
![2-(3-Hydroxypropyl)-5,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086823.png)
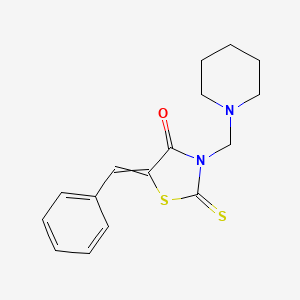
![3-[(3,3-Diphenylpropanoyl)oxy]-4-methyl-1,3-thiazole-2(3H)-thione](/img/structure/B14086852.png)
